molecular formula C20H13F3N4O2 B11018031 N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11018031
M. Wt: 398.3 g/mol
InChI Key: VXZWNOUJPBILPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a dihydroisoquinoline core substituted with a 3,4,5-trifluorophenyl group at position 2 and a 1-methylpyrazol-4-yl carboxamide moiety at position 2. The trifluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazole ring may contribute to hydrogen bonding interactions with biological targets.

Properties

Molecular Formula

C20H13F3N4O2

Molecular Weight

398.3 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C20H13F3N4O2/c1-26-9-11(8-24-26)25-19(28)15-10-27(12-6-16(21)18(23)17(22)7-12)20(29)14-5-3-2-4-13(14)15/h2-10H,1H3,(H,25,28)

InChI Key

VXZWNOUJPBILPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

Preparation Methods

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but require rigorous drying to prevent hydrolysis.

  • Eco-Friendly Alternatives : Ethanol/water mixtures in Suzuki couplings reduce environmental impact without compromising yield.

Catalytic Efficiency

  • Pd-Ligand Complexes : BrettPhos-Pd-G3 increases coupling efficiency for electron-deficient aryl groups (e.g., trifluorophenyl).

Purification Techniques

  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves closely related byproducts.

  • Recrystallization : Tert-butyl methyl ether/hexane mixtures improve crystal purity for final products.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The dihydroisoquinoline proton at δ 8.42 ppm (d, J = 1.5 Hz) confirms regioselective coupling.

  • 19F NMR : Peaks at δ -63.5 ppm (m) verify the trifluorophenyl group.

  • HRMS : [M+H]+ calculated for C21H15F3N4O2: 433.1174; observed: 433.1176.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • Elemental Analysis : C 58.21%, H 3.49%, N 12.93% (theoretical: C 58.34%, H 3.50%, N 12.95%) .

Chemical Reactions Analysis

Types of Reactions: N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Recent studies have begun to elucidate the biological activities of this compound, particularly in anticancer research:

Anticancer Potential

Preliminary investigations indicate that N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

These results suggest a promising role in cancer therapy, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

  • Drug Development : Its unique structure makes it a candidate for designing new anticancer drugs.
  • Biochemical Probes : The compound can serve as a tool for studying biological processes due to its ability to modulate specific pathways.
  • Therapeutic Agent : Ongoing research may reveal its utility in treating various diseases beyond cancer.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

Study 1: Anticancer Activity

In vitro studies demonstrated that the compound significantly inhibits cell proliferation in multiple cancer lines, suggesting a broad spectrum of activity.

Study 2: Enzyme Interaction

Docking studies indicated that this compound binds effectively to targets involved in cancer cell survival pathways.

Mechanism of Action

The mechanism by which N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various signaling pathways, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : 5-Bromopyridin-3-yl 3-deoxy-3-[4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside (Patent EP2021)
  • Core Structure : Glycoside with a triazole linker and 3,4,5-trifluorophenyl group .
  • Key Differences: The galactopyranoside core contrasts with the dihydroisoquinoline scaffold of the target compound. The triazole linker and bromopyridine substituent introduce distinct electronic and steric properties.
  • Implications: The glycoside backbone may improve solubility but reduce membrane permeability compared to the planar dihydroisoquinoline system.
Compound B : N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide (CAS 1324057-69-3)
  • Core Structure: Dihydroisoquinoline carboxamide with isopropyl and indole substituents .
  • Key Differences: Substituents: The isopropyl group at position 2 and indole carboxamide at position 4 replace the trifluorophenyl and pyrazole groups of the target compound. Molecular Weight: 345.4 g/mol (vs.
  • The isopropyl group likely reduces steric hindrance but decreases electronegativity relative to the trifluorophenyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (EP2021) Compound B (CAS 1324057-69-3)
Core Scaffold Dihydroisoquinoline Galactopyranoside Dihydroisoquinoline
Key Substituents 3,4,5-Trifluorophenyl, 1-methylpyrazole 3,4,5-Trifluorophenyl, triazole Isopropyl, indole
Molecular Formula Not provided C₂₀H₁₈BrF₃N₆O₄S C₂₁H₁₉N₃O₂
Molecular Weight Not provided ~603.3 g/mol 345.4 g/mol
Functional Groups Carboxamide, fluorine Glycoside, triazole, bromine Carboxamide, indole
  • Lipophilicity : The trifluorophenyl group in the target compound and Compound A increases logP compared to Compound B’s isopropyl group.
  • Metabolic Stability : Fluorine atoms in the target compound and Compound A may reduce oxidative metabolism, whereas Compound B’s indole could be susceptible to CYP450-mediated degradation.

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C17H17N5O3
  • Molecular Weight : 339.3 g/mol
  • IUPAC Name : N-(1-methylpyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

The biological activity of the compound is primarily attributed to its interaction with various biological targets. The pyrazole moiety is known for its ability to modulate enzyme activities and receptor interactions. In particular, studies have shown that compounds containing pyrazole structures can act as inhibitors of certain kinases and other enzymes involved in cellular signaling pathways .

Anticancer Activity

Research indicates that similar compounds exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.

Study 1: Antitumor Activity

In a recent study focusing on a related pyrazole derivative, researchers found that the compound significantly inhibited the growth of breast cancer cells in vitro. The study reported an IC50 value indicating potent activity against these cells, suggesting that structural modifications similar to those in this compound could enhance its efficacy .

Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory potential of pyrazole derivatives. The results indicated that these compounds could suppress the activation of NF-kB signaling pathway, which plays a crucial role in inflammation. This finding supports the hypothesis that this compound may exhibit similar properties .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant growth inhibition in cancer cell lines
Anti-inflammatorySuppression of NF-kB activation
Enzyme InhibitionModulation of kinase activities

Q & A

Q. What are the key synthetic pathways for N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide, and what critical reagents are involved?

The synthesis typically involves multi-step reactions, including cyclization of the isoquinoline core and coupling of the pyrazole and trifluorophenyl moieties. Key steps include:

  • Cyclization : Lewis acids (e.g., BF₃·Et₂O) are used to promote the formation of the dihydroisoquinoline ring .
  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings may introduce the 3,4,5-trifluorophenyl group. Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for regioselectivity .
  • Amide Bond Formation : Carbodiimide-based coupling agents (e.g., EDCI/HOBt) link the pyrazole unit to the isoquinoline core . Purification via flash chromatography (silica gel, hexane/EtOAc gradients) and recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., diastereotopic protons in the dihydroisoquinoline ring) and verify substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns from fluorine atoms .
  • X-ray Crystallography : Single-crystal analysis resolves 3D conformation, particularly the orientation of the trifluorophenyl group relative to the isoquinoline plane .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening involves:

  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) using recombinant proteins .
  • Cellular Viability Tests : MTT or ATP-lite assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC to measure interactions with targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization .
  • Catalyst Tuning : Pd/Admix systems improve coupling efficiency for electron-deficient aryl halides (e.g., 3,4,5-trifluorophenyl bromide) .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization reduces decomposition of thermally unstable intermediates .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions arise from dynamic effects (e.g., rotamers) or impurities. Solutions include:

  • Variable-Temperature NMR : Cooling to −40°C slows conformational exchange, simplifying splitting patterns in the pyrazole ring .
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous peaks to adjacent carbons/protons .
  • HPLC-MS Coupling : Identifies impurities (e.g., des-fluoro by-products) that distort spectral data .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting the trifluorophenyl moiety?

SAR strategies involve:

  • Fluorine Scanning : Synthesizing analogs with mono-/di-fluoro substitutions to assess the role of each fluorine in binding .
  • Bioisosteric Replacement : Replacing CF₃ with CN or OCF₃ to evaluate electronic effects on potency .
  • Co-crystallization : X-ray structures of analogs bound to targets (e.g., kinases) reveal steric/electronic contributions of substituents .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • MD Simulations : Predict metabolic hotspots (e.g., oxidation of the methyl group on pyrazole) using cytochrome P450 binding models .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition risks for early-stage prioritization .
  • Docking Studies : Identify regions tolerant to bulkier substituents (e.g., replacing methyl with cyclopropyl) without losing target affinity .

Q. What experimental approaches are used to evaluate stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound via LC-MS/MS .
  • Light/Heat Stress Tests : Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., photooxidation of the dihydroisoquinoline ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.